1-(4-(Cyclopropylmethoxy)phenoxy)-3-tert-butylaminopropan-2-ol hydrochloride
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Overview
Description
1-(4-(Cyclopropylmethoxy)phenoxy)-3-tert-butylaminopropan-2-ol hydrochloride is a synthetic compound with potential applications in medicinal chemistry. It is characterized by its complex structure, which includes a cyclopropylmethoxy group, a phenoxy group, and a tert-butylaminopropanol moiety. This compound is of interest due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Cyclopropylmethoxy)phenoxy)-3-tert-butylaminopropan-2-ol hydrochloride typically involves multiple steps:
Formation of the Cyclopropylmethoxy Group: This can be achieved through the reaction of cyclopropylmethanol with an appropriate halogenating agent.
Attachment of the Phenoxy Group: The phenoxy group can be introduced via a nucleophilic substitution reaction, where the cyclopropylmethoxy group reacts with a phenol derivative.
Formation of the Tert-butylaminopropanol Moiety: This step involves the reaction of tert-butylamine with an epoxide or a halohydrin to form the desired aminopropanol structure.
Final Coupling and Hydrochloride Formation: The final step involves coupling the intermediate compounds and converting the product to its hydrochloride salt form.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: 1-(4-(Cyclopropylmethoxy)phenoxy)-3-tert-butylaminopropan-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, particularly at the phenoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Phenol derivatives in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in cardiovascular and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-(Cyclopropylmethoxy)phenoxy)-3-tert-butylaminopropan-2-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
- 1-(4-(2-(Cyclopropylmethoxy)-1-hydroxyethyl)phenoxy)-3-(isopropylamino)propan-2-ol
- 1-(4-(Cyclopropylmethoxy)phenoxy)-3-(isopropylamino)propan-2-ol
Uniqueness: 1-(4-(Cyclopropylmethoxy)phenoxy)-3-tert-butylaminopropan-2-ol hydrochloride is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties compared to similar compounds. Its structure allows for specific interactions with molecular targets, potentially leading to unique therapeutic effects.
Properties
CAS No. |
63659-29-0 |
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Molecular Formula |
C17H28ClNO3 |
Molecular Weight |
329.9 g/mol |
IUPAC Name |
1-(tert-butylamino)-3-[4-(cyclopropylmethoxy)phenoxy]propan-2-ol;hydrochloride |
InChI |
InChI=1S/C17H27NO3.ClH/c1-17(2,3)18-10-14(19)12-21-16-8-6-15(7-9-16)20-11-13-4-5-13;/h6-9,13-14,18-19H,4-5,10-12H2,1-3H3;1H |
InChI Key |
HSXIUAMNKVSUIM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC=C(C=C1)OCC2CC2)O.Cl |
Origin of Product |
United States |
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